molecular formula C14H9ClN4OS2 B2457652 5-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 439108-28-8

5-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2457652
CAS No.: 439108-28-8
M. Wt: 348.82
InChI Key: UQFQDOAUEYJXLA-UHFFFAOYSA-N
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Description

Thiazoles are a group of organic compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . Thiazoles have been the subject of much research due to their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . They can also participate in reactions with various electrophiles and nucleophiles .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets, leading to changes in cellular functions . For instance, some thiazole derivatives have been found to inhibit the transmission of nerve signals, leading to impaired nerve function .

Biochemical Pathways

Thiazole derivatives have been known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been known to exhibit various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, thiazole is stable in water under acidic conditions but is hydrolyzed under alkaline conditions . Furthermore, the solubility of the compound in various solvents could also influence its action and stability .

Safety and Hazards

Thiazole compounds can vary in their safety and hazard profiles. For example, some thiazole compounds are classified as hazardous and have specific safety precautions associated with their use .

Future Directions

Thiazoles continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research will likely continue to explore new thiazole derivatives and their potential uses in medicine and other fields .

Properties

IUPAC Name

5-[(2-chloro-1,3-thiazol-5-yl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4OS2/c15-13-16-5-8(22-13)7-21-14-17-10-4-2-1-3-9(10)12-18-11(20)6-19(12)14/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFQDOAUEYJXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=CN=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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